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Compound of Interest

Compound Name: Radafaxine

Cat. No.: B3421942 Get Quote

Disclaimer: Radafaxine (GW-353,162) and Manifaxine (GW-320,659) are investigational

compounds developed by GlaxoSmithKline.[1][2] Both were explored for various indications but

were ultimately not marketed.[1][3] This guide synthesizes the publicly available preclinical and

clinical data to provide a comparative overview for research and development purposes.

Introduction and Pharmacological Class
Radafaxine and Manifaxine are structurally related analogues belonging to the norepinephrine-

dopamine reuptake inhibitor (NDRI) class of compounds.[1][2] Radafaxine is a potent

metabolite of bupropion, an established antidepressant and smoking cessation aid.[1][4]

Manifaxine was developed through the structural modification of radafaxine.[2][3] Both

compounds were investigated for central nervous system (CNS) disorders, with Radafaxine
being studied for major depressive disorder, neuropathic pain, and fibromyalgia, while

Manifaxine was primarily researched for Attention-Deficit/Hyperactivity Disorder (ADHD) and

obesity.[1][2][3]

Pharmacodynamic Profile: Receptor Binding and
Transporter Occupancy
The primary mechanism of action for both compounds is the inhibition of norepinephrine

transporters (NET) and dopamine transporters (DAT), leading to increased synaptic

concentrations of these neurotransmitters.[1][5]
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Radafaxine is characterized as a fairly selective inhibitor for NET over DAT.[1] It demonstrates

approximately 392% of the efficacy of bupropion in blocking norepinephrine reuptake and 70%

of its efficacy for dopamine reuptake.[1] This enhanced noradrenergic activity was

hypothesized to contribute to its effects on pain and fatigue.[1] In human positron emission

tomography (PET) studies, a 40 mg oral dose of radafaxine resulted in a slow and modest

blockade of DAT, reaching a peak of only 22% at approximately 4 hours post-dose.[6] This low

and slow occupancy of DAT is predictive of a low potential for abuse.[6]

Manifaxine also functions as a highly selective NDRI.[2][5] While direct head-to-head binding

affinity data with radafaxine is scarce in the public domain, its development from radafaxine
suggests a refined or similar selectivity profile.[2]

Table 1: Comparative Pharmacodynamic Properties

Parameter Radafaxine Manifaxine Source(s)

Primary Mechanism

Norepinephrine-

Dopamine Reuptake

Inhibitor (NDRI)

Norepinephrine-

Dopamine Reuptake

Inhibitor (NDRI)

[1][2]

NET Selectivity
More potent inhibitor

of NET than DAT

Selective inhibitor of

NET and DAT
[1][5]

DAT Occupancy

(Human)

~22% peak

occupancy at 4 hours

(40 mg dose)

Data not publicly

available
[6]

Experimental Protocol: In Vivo DAT Occupancy via PET
Imaging
This protocol outlines the methodology used to determine dopamine transporter occupancy in

the human brain, as was performed for radafaxine.

Objective: To quantify the percentage of DAT blocked by a single oral dose of the

investigational drug.

Subjects: Healthy control volunteers.
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Radiotracer: [11C]cocaine, a PET ligand that binds to DAT.

Procedure:

A baseline PET scan is conducted on each subject using [11C]cocaine to measure

baseline DAT availability.

Subjects are administered a single oral dose of the investigational drug (e.g., 40 mg of

radafaxine).[6]

A series of PET scans are conducted at specific time points post-administration (e.g., 1, 4,

8, and 24 hours).[6]

Blood samples are collected concurrently to determine the plasma pharmacokinetics of

the drug.[6]

Dynamic PET data is used to calculate the binding potential of [11C]cocaine at each time

point.

The percentage of DAT occupancy is calculated by comparing the binding potential at

each post-dose time point to the baseline scan.

Data Analysis: The reduction in [11C]cocaine binding potential is presumed to be due to

competitive displacement by the investigational drug, allowing for the calculation of DAT

occupancy over time.
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Mechanism of Action
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NDRI Mechanism of Action

Pharmacokinetic Profile
The pharmacokinetic profiles of both drugs were characterized in early-phase clinical trials.

Radafaxine exhibits a slow absorption profile, with peak plasma concentrations occurring

between 4 to 8 hours after a 40 mg oral dose.[6] Its blockade of DAT is long-lasting, with 15%

occupancy still present at 24 hours, indicating a relatively long half-life.[6]

Manifaxine was found to be safe and well-tolerated in clinical trials for ADHD and obesity.[2][3]

Pharmacogenetic studies in obese subjects treated with Manifaxine (GW320659) revealed that

polymorphisms in the NET gene (SLC6A2) were associated with the degree of weight loss,
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indicating that individual genetic variability in the drug's primary target can influence clinical

response.[5]

Table 2: Comparative Pharmacokinetic & Clinical Trial Information

Parameter
Radafaxine (GW-
353,162)

Manifaxine (GW-
320,659)

Source(s)

Development Status Discontinued (2006) Discontinued [1][3]

Tmax (Peak Plasma

Time)
~4 to 8 hours

Data not publicly

available
[6]

Indications Studied

MDD, Bipolar

Disorder, Neuropathic

Pain, Fibromyalgia,

RLS, Obesity

ADHD, Obesity [1][2]

Key Clinical Finding

Low DAT occupancy

predicts low abuse

potential

Weight loss response

influenced by NET

gene (SLC6A2)

polymorphisms

[5][6]

Experimental Protocol: Pharmacogenetic Analysis in a
Phase II Obesity Trial
This protocol describes a hypothetical workflow for assessing the influence of genetic

polymorphisms on drug efficacy, as was done for manifaxine.

Objective: To determine if common genetic polymorphisms in the drug's target (NET) or

related pathways influence the clinical response (weight loss).

Study Design: A double-blind, placebo-controlled Phase II clinical trial in obese subjects.

Procedure:

Patient Enrollment: Recruit a population of obese subjects meeting inclusion criteria.
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Randomization: Randomly assign subjects to receive either Manifaxine (e.g., 15 mg/day)

or a matching placebo.

Treatment Period: Administer the drug or placebo for a predefined period (e.g., 12 weeks).

Efficacy Measurement: Monitor body weight at baseline and at regular intervals throughout

the study.

Genomic DNA Collection: Collect blood samples from all participants for DNA extraction.

Genotyping: Use techniques like PCR or DNA microarrays to identify specific single

nucleotide polymorphisms (SNPs) in target genes (e.g., SLC6A2).

Data Analysis:

Calculate the mean weight loss for the drug and placebo groups.

Sub-divide the groups based on their genotype for the investigated polymorphisms.

Use statistical analysis (e.g., ANOVA) to compare the mean weight loss between different

genotype subgroups within the active treatment arm and versus placebo.

Pharmacogenetic Study Workflow

Patient Recruitment
(Obese Subjects) Randomization
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Manifaxine

Active

Group B:
PlaceboControl

12-Week Treatment
& Weight Monitoring

DNA Sample
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Genotyping
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Pharmacogenetic Study Workflow

Preclinical Efficacy
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While specific head-to-head preclinical studies are not publicly available, the intended clinical

applications suggest their likely performance in relevant animal models. For depression

(Radafaxine), models like the forced swim test or tail suspension test would be used to assess

antidepressant-like activity. For ADHD and obesity (Manifaxine), models assessing locomotor

activity, attention, and food intake would be relevant.

Table 3: Implied Preclinical Models and Endpoints

Compound Target Indication(s)
Likely Preclinical
Model

Primary
Endpoint(s)

Radafaxine Depression, Pain
Forced Swim Test

(Rodent)
Immobility Time

Manifaxine ADHD, Obesity
Spontaneous

Locomotor Activity

Hyperactivity,

Attention

Manifaxine Obesity
Food Intake Study

(Rodent)

Food Consumption,

Body Weight

Experimental Protocol: Forced Swim Test (FST)
Objective: To assess the antidepressant-like effect of a compound in rodents.

Animals: Male mice or rats.

Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal

cannot touch the bottom or escape.

Procedure:

Acclimation: Animals are acclimated to the housing facility for at least one week.

Dosing: Animals are divided into groups and administered the vehicle, a positive control

(e.g., imipramine), or different doses of the test compound (e.g., Radafaxine) via oral

gavage, typically 60 minutes before the test.
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Pre-swim Session (Day 1): Animals are placed in the water cylinder for a 15-minute

conditioning session.

Test Session (Day 2): 24 hours later, the animals are placed back in the cylinder for a 5-

minute test session. The session is video-recorded.

Data Analysis: A trained observer, blind to the treatment conditions, scores the duration of

immobility during the last 4 minutes of the test session. A significant reduction in immobility

time compared to the vehicle group is interpreted as an antidepressant-like effect.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3421942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Forced Swim Test Logical Design

Experimental Groups

Hypothesis:
Radafaxine has

antidepressant effects

Group 1:
Vehicle Control

Group 2:
Positive Control

(e.g., Imipramine)

Group 3:
Radafaxine

Forced Swim Test
(Pre-swim + Test)

Measure Immobility
Time

Outcome A:
Reduced Immobility

(vs. Vehicle)

If Effective

Outcome B:
No Change in

Immobility

If Ineffective

Click to download full resolution via product page

Forced Swim Test Logical Design
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Radafaxine and Manifaxine are closely related NDRIs that emerged from the bupropion

development lineage.

Radafaxine was positioned as a bupropion follow-up with a stronger noradrenergic profile,

potentially offering benefits for pain and fatigue symptoms in depression.[1] Its development

was halted, but clinical data provided valuable insights into its modest and slow dopamine

transporter occupancy, suggesting a low risk for abuse.[1][6]

Manifaxine was a structural analogue of radafaxine, pursued for different indications (ADHD

and obesity).[2] Clinical studies demonstrated it was well-tolerated and, importantly,

highlighted the role of pharmacogenetics in treatment response, where variations in the NET

gene impacted its efficacy in weight loss.[5]

While neither compound reached the market, the available data provides a valuable case study

in rational drug design and early clinical development. The comparative analysis reveals a

strategy of leveraging a known pharmacophore (the bupropion/radafaxine backbone) and

modifying it to target different, though related, clinical indications. The findings from their clinical

programs, particularly regarding DAT occupancy for abuse liability and NET genetics for

efficacy, remain relevant for the development of future monoamine reuptake inhibitors.

Need Custom Synthesis?
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To cite this document: BenchChem. [Comparative Analysis of Radafaxine and Manifaxine: A
Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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